molecular formula C16H12FN3O3 B4020575 4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B4020575
M. Wt: 313.28 g/mol
InChI Key: LWXZMAJWWGKMNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone derivatives involves multi-step chemical reactions, starting from basic phenyl compounds and undergoing processes such as acylation and nucleophilic substitution. An example of a related synthesis involves the creation of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, highlighting the versatility and complexity of synthetic routes for related compounds (Gan et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound, as determined by X-ray diffraction analysis, reveals significant insights into its conformational peculiarities. Studies have shown that these compounds exhibit a flattened boat conformation for the pyrimidine ring, which is a common feature among biologically active dihydropyrimidinones. The crystal structures of nitro- and ethoxycarbonyl-substituted derivatives have been specifically explored, providing detailed information on molecular geometry and intermolecular interactions (Rybalova et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone includes interactions with various reagents leading to the formation of novel derivatives. These reactions are crucial for modifying the compound's physical and biological properties. For instance, the nitrosation and subsequent reactions of pyrimidinone derivatives have been explored to generate compounds with potential biological activity (Boulton et al., 1967).

properties

IUPAC Name

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-4-7-11(9-12)14-15(20(22)23)13(18-16(21)19-14)10-5-2-1-3-6-10/h1-9,14H,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXZMAJWWGKMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7165408

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

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